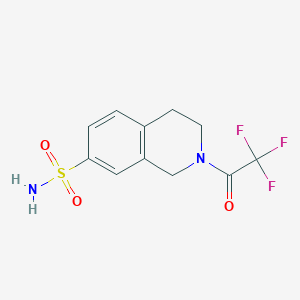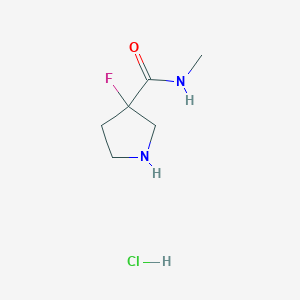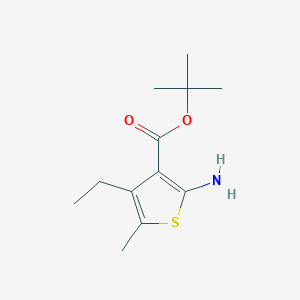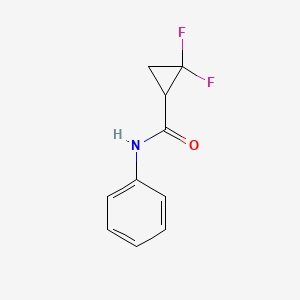
2,2-difluoro-N-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a phenyl group attached to the carboxamide functional group. The incorporation of fluorine atoms into the cyclopropane ring significantly alters the compound’s chemical and physical properties, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl isocyanate with 2,2-difluorocyclopropanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropanecarboxylic acid, while reduction can produce difluorocyclopropylamine derivatives.
Scientific Research Applications
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features and biological activity.
Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: The compound is used as a probe to study biological processes and interactions, particularly those involving fluorinated molecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules. The cyclopropane ring’s strain and electronic properties also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring structure with fluorine substituents but differ in the attached functional groups.
Phenylcyclopropane Carboxamides: These compounds have a similar core structure but may lack fluorine atoms or have different substituents on the phenyl ring.
Uniqueness
2,2-Difluoro-N-phenylcyclopropane-1-carboxamide is unique due to the combination of the cyclopropane ring, fluorine atoms, and phenylcarboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
2,2-difluoro-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)6-8(10)9(14)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) |
InChI Key |
NGAMWYSLVSWMLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


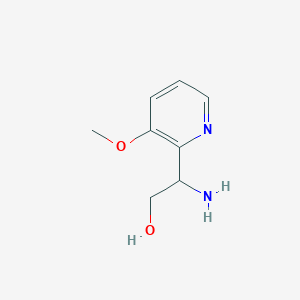
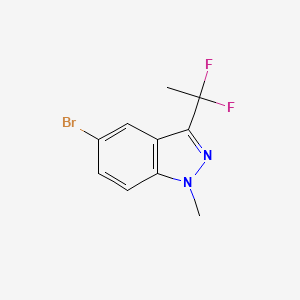
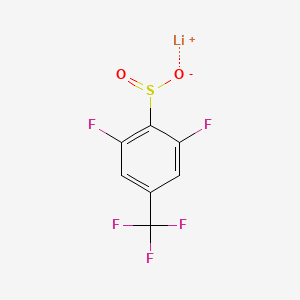
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
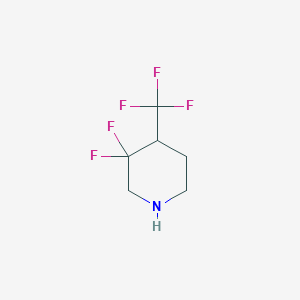
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

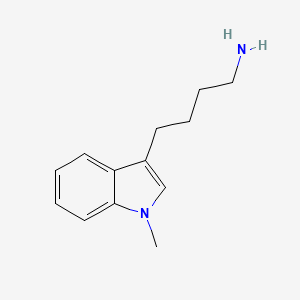

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
